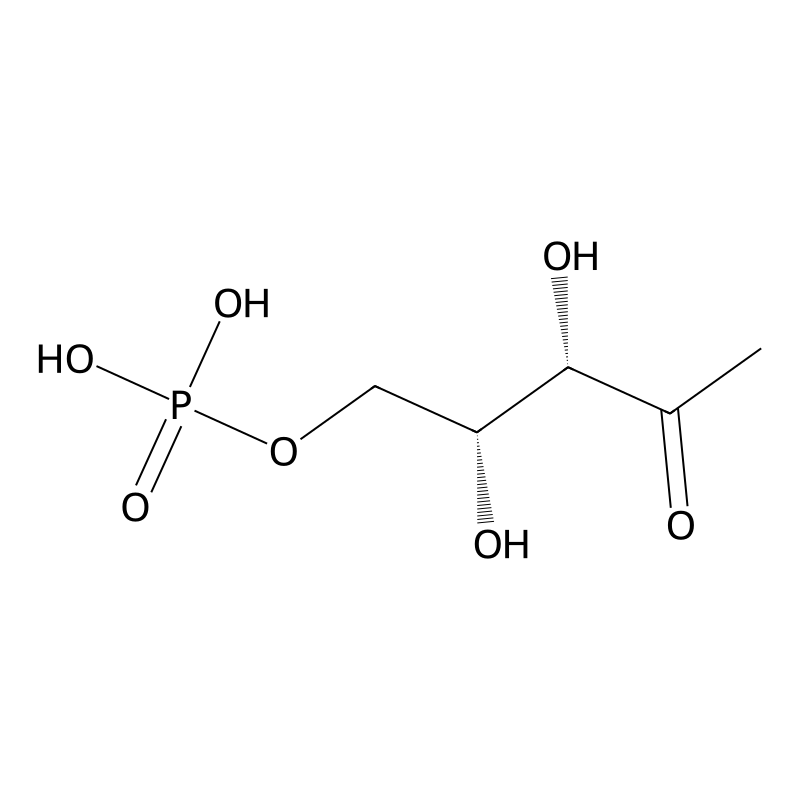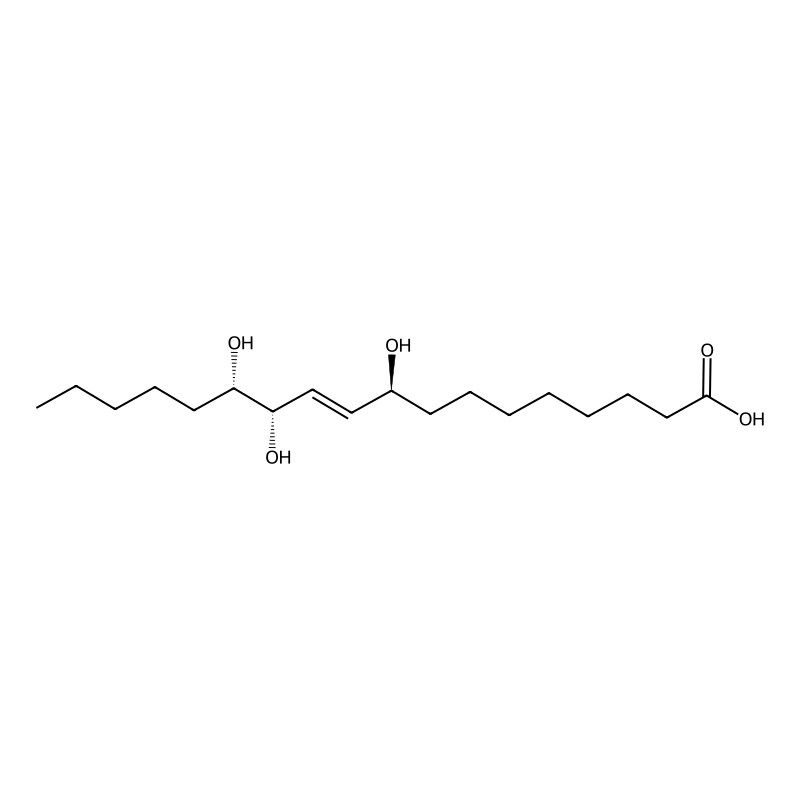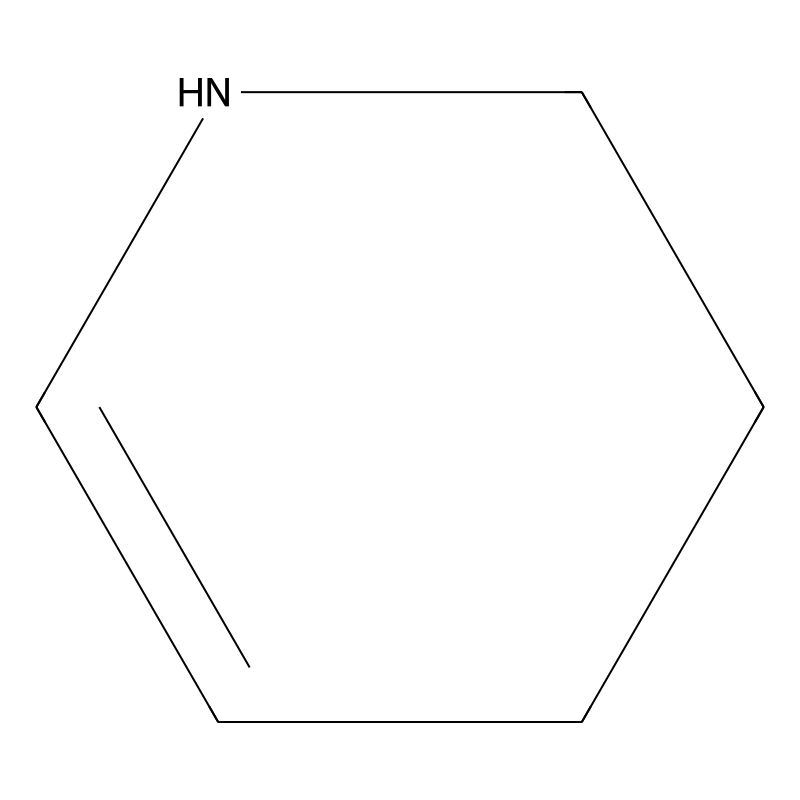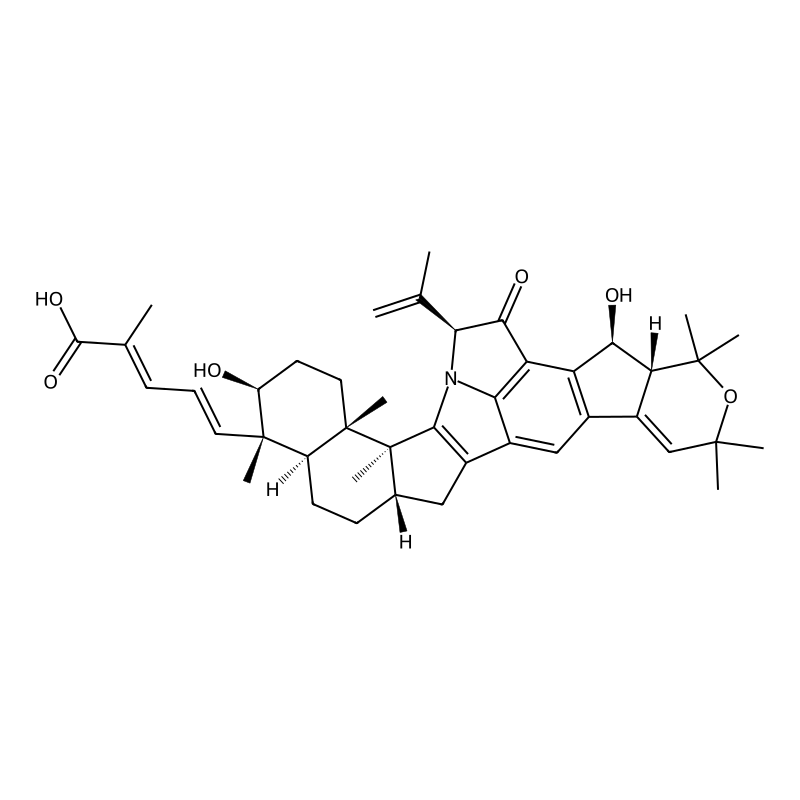4-Nitrophenol-2,3,5,6-d4
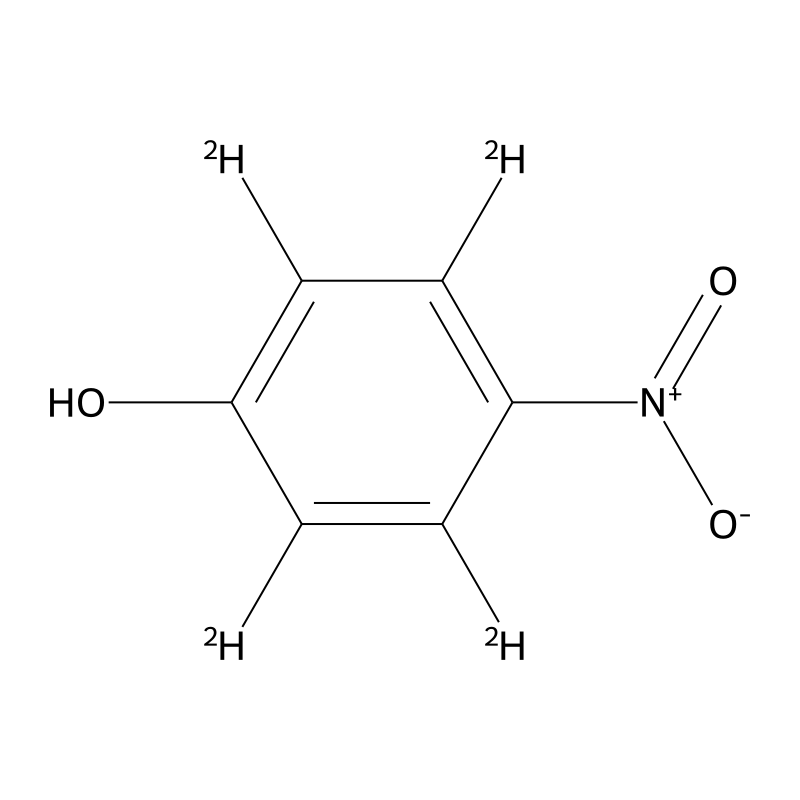
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotopically labeled Probe for Kinetic and Mechanistic Studies:
4-Nitrophenol-2,3,5,6-d4 (d4-4-NP) is a valuable isotopically labeled probe used in various scientific research applications, particularly in the field of kinetics and mechanisms []. The specific incorporation of four deuterium atoms (d) at positions 2, 3, 5, and 6 of the benzene ring offers several advantages:
Reduced background noise
Deuterium, a stable isotope of hydrogen, possesses a different mass compared to hydrogen. This difference allows researchers to distinguish the labeled molecule (d4-4-NP) from its unlabeled counterpart (4-nitrophenol) in mass spectrometry experiments, leading to improved signal-to-noise ratio and increased sensitivity [, ]. This is crucial for studying reactions with low concentrations or analyzing complex mixtures.
Mechanistic insights through isotope effects
The presence of deuterium atoms can subtly influence the rates of chemical reactions due to the isotope effect. By comparing the reaction rates of d4-4-NP and 4-nitrophenol, researchers can gain valuable insights into the reaction mechanism and identify the specific steps where the C-H bond breaking or formation occurs []. This information is vital for understanding the fundamental processes governing the reaction and developing more efficient catalysts or reaction pathways.
Applications in Enzyme Kinetics:
d4-4-NP finds specific applications in the field of enzyme kinetics, where it serves as a substrate for studying the activity and mechanism of various enzymes. Enzymes are biological catalysts that accelerate specific chemical reactions. By measuring the rate of d4-4-NP conversion by an enzyme and comparing it with the unlabeled substrate, researchers can:
Determine the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide crucial information on the enzyme's affinity for the substrate and its overall catalytic efficiency [].
Investigate the mechanism by which the enzyme catalyzes the reaction. The isotope effect observed with d4-4-NP can shed light on the specific steps where the enzyme interacts with the C-H bond of the substrate, providing valuable insights into the enzyme's catalytic strategy [].
Additional Research Applications:
Beyond its use in kinetics and mechanistic studies, d4-4-NP also finds applications in other areas of scientific research, such as:
Environmental studies
d4-4-NP can be used as an internal standard for the quantification of 4-nitrophenol, a common environmental pollutant, in environmental samples []. The use of d4-4-NP helps to correct for any losses or matrix effects during sample preparation and analysis, leading to more accurate and reliable measurements.
Material science
d4-4-NP can be used to study the adsorption and desorption processes of molecules on various surfaces. By monitoring the interaction of d4-4-NP with different materials, researchers can gain insights into the surface properties and binding behavior of molecules, which is crucial for developing new materials with desired functionalities [].
4-Nitrophenol-2,3,5,6-d4 has the molecular formula C6HD4NO3 and a molecular weight of 143.13 g/mol. The incorporation of four deuterium atoms enhances its utility in mass spectrometry, allowing researchers to distinguish it from its non-deuterated counterpart, 4-nitrophenol. This isotopic labeling leads to improved signal-to-noise ratios and increased sensitivity in analytical applications.
4-NP-d4 itself does not possess a specific mechanism of action. Its primary function lies in compensating for slight variations that might occur during sample preparation or analysis in techniques like chromatography and mass spectrometry. The added deuterium atoms serve as a mass shift, allowing for the distinction between the analyte of interest and the internal standard peak, leading to more accurate quantification [1].
- Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium on carbon catalyst.
- Oxidation: The hydroxyl group can be oxidized to form a quinone using oxidizing agents like potassium permanganate.
- Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions- Reduction: Hydrogen gas (H2) with palladium on carbon catalyst.
- Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
- Substitution: Various reagents depending on the desired product.
The synthesis of 4-Nitrophenol-2,3,5,6-d4 generally involves two main steps:
- Deuteration of Phenol: Phenol is treated with deuterium oxide (D2O) in the presence of a catalyst to replace hydrogen atoms with deuterium.
- Nitration: The resulting deuterated phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position.
Industrial Production Methods
In industrial settings, these processes are scaled up while maintaining strict control over reaction conditions to ensure high yield and isotopic purity.
4-Nitrophenol-2,3,5,6-d4 is utilized in several scientific fields:
- Kinetics and Mechanistic Studies: It serves as a substrate for studying enzyme kinetics and reaction mechanisms due to its isotopic labeling.
- Environmental Analysis: Used as an internal standard for quantifying 4-nitrophenol in environmental samples.
- Material Science: Investigates adsorption and desorption processes on various surfaces .
Several compounds share structural similarities with 4-Nitrophenol-2,3,5,6-d4. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Nitrophenol | C6H5NO3 | Non-deuterated form; widely studied in toxicity |
| 2-Methyl-4-nitrophenol | C7H7NO3 | Methyl substitution at the ortho position |
| 3-Methyl-4-nitrophenol | C7H7NO3 | Methyl substitution at the meta position |
| 2,6-Dimethyl-4-nitrophenol | C8H9NO3 | Two methyl groups; increased lipophilicity |
| 4-Nitrocatechol | C7H7NO4 | Hydroxyl group at the ortho position |
The key distinction of 4-Nitrophenol-2,3,5,6-d4 lies in its isotopic labeling with deuterium at specific positions on the benzene ring. This feature not only enhances analytical capabilities but also provides unique insights into reaction mechanisms that are not achievable with non-labeled analogs .
XLogP3
GHS Hazard Statements
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard





